molecular formula C9H6BrNO2 B578071 4-Bromo-1H-indole-7-carboxylic acid CAS No. 1211594-25-0

4-Bromo-1H-indole-7-carboxylic acid

Cat. No. B578071
M. Wt: 240.056
InChI Key: CDTILRQKJWYBOM-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-7-carboxylic acid is a chemical compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.06 . It is typically stored in a dark place under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for 4-Bromo-1H-indole-7-carboxylic acid is 1S/C9H6BrNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-Bromo-1H-indole-7-carboxylic acid is a solid at room temperature . It is recommended to be stored in a dark place under an inert atmosphere .

Scientific Research Applications

  • Synthesis of Bromoindoles for Cross-Coupling Chemistry : The synthesis of brominated indole derivatives, including 3-, 4-, 7-bromo, and 4,7-dibrominated compounds, has been developed. These indoles are valuable substrates for transition metal-mediated cross-coupling chemistry, potentially useful in creating complex molecules for various applications (Huleatt et al., 2008).

  • Investigation of Brominated Tryptophan Alkaloids : Research on brominated tryptophan derivatives from Thorectandra and Smenospongia sponges yielded new brominated tryptophan compounds. These compounds, including bromoindole derivatives, showed inhibitory effects against Staphylococcus epidermidis, suggesting potential antimicrobial applications (Segraves & Crews, 2005).

  • Regioselective Synthesis of Bromoindoles : A strategy for the construction of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid was developed, emphasizing regioselective bromine substitution. This compound is a key scaffold of the anti-inflammatory natural compound Herdmanine D, highlighting its importance in pharmaceutical synthesis (Sharma et al., 2020).

  • Palladium-Catalyzed Carbonylation of Haloindoles : A study demonstrated palladium-catalyzed carbonylations of unprotected bromoindoles with different N- and O-nucleophiles. This method efficiently yields various indole carboxylic acid derivatives, useful in synthesizing CNS active amphetamine derivatives (Kumar et al., 2004).

  • Synthesis of Fluoroindolecarboxylic Acids : Research on the synthesis of all twelve indolecarboxylic acids with fluorine substituents and a carboxy group has been reported. This includes compounds derived from bromo- or iodofluoroindoles, emphasizing the versatility of bromoindole derivatives in synthesizing complex molecules (Schlosser et al., 2006).

  • Electrochemical Properties of Polyindole Derivatives : A study on the electrochemical properties of carboxylic group substituted polyindole derivatives, including poly(indole-6-carboxylic acid), revealed significant impacts on their electrochemical properties. These polymers showed high specific capacitance and excellent stability, making them strong candidates as electrode materials for supercapacitors (Ma et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-1H-indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTILRQKJWYBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731410
Record name 4-Bromo-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-indole-7-carboxylic acid

CAS RN

1211594-25-0
Record name 4-Bromo-1H-indole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211594-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
Q Wei, Y Wang, J Zhao, X Zhang, D Ma - Tetrahedron, 2020 - Elsevier
The CuCl/BFMO catalyzed coupling reaction of substituted 2-iodobenzoic acids and substituted hydrazines took place in the presence of K 2 CO 3 in DMSO at 80 C to afford N-protected …
Number of citations: 3 www.sciencedirect.com

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